molecular formula C7H5N3O2S B1299412 5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carbaldehyde CAS No. 797807-53-5

5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carbaldehyde

Cat. No.: B1299412
CAS No.: 797807-53-5
M. Wt: 195.2 g/mol
InChI Key: MJDCESOFVFBUOJ-UHFFFAOYSA-N
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Description

5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carbaldehyde is a useful research compound. Its molecular formula is C7H5N3O2S and its molecular weight is 195.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Biological Activities and Applications

The derivatives of 5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carbaldehyde have shown promising biological activities, especially as antibacterial agents. The antibacterial properties of synthesized ethers and acids derived from this compound have been a subject of research, indicating its potential in medical and pharmaceutical applications (Iradyan et al., 2014).

Potential in Drug Discovery and Development

The compound and its derivatives have been implicated in the synthesis of various bioactive molecules. For instance, derivatives have been used as building blocks in synthesizing quinazolin-4(3H)-ones, highlighting its role in the development of new drugs or therapeutic agents. The photocatalytic C–C bond cleavage process using furan-2-carbaldehydes demonstrates the compound’s potential in innovative drug synthesis methodologies (Yu et al., 2018).

Future Directions

The future research directions for 5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carbaldehyde and similar compounds could involve the development of new and efficient methodologies for synthesizing 1,2,4-triazole-containing scaffolds . These compounds have potential pharmaceutical activity and could be useful for the discovery of new drug candidates .

Properties

IUPAC Name

5-(1H-1,2,4-triazol-5-ylsulfanyl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2S/c11-3-5-1-2-6(12-5)13-7-8-4-9-10-7/h1-4H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDCESOFVFBUOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)SC2=NC=NN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20360436
Record name 5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

797807-53-5
Record name 5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.